molecular formula C22H25NO3 B029942 alpha-Descyclohexyl-alpha-phenyl Oxybutynin CAS No. 14943-53-4

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

货号: B029942
CAS 编号: 14943-53-4
分子量: 351.4 g/mol
InChI 键: YGGLNZUXAWIXQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

BMS-911543 的合成涉及多个步骤,从制备关键中间体开始。 该化合物通常在二甲基亚砜中制备成 10mM 储备溶液用于体外实验,或在 20% 柠檬酸盐/80% 聚乙二醇 400 载体中制备用于体内实验 。详细的合成路线和工业生产方法是专有的,未公开。

化学反应分析

Metabolic Reactions

α-Descyclohexyl-α-phenyl oxybutynin undergoes extensive hepatic metabolism via CYP3A4-mediated oxidation , producing the primary metabolite N-desethyloxybutynin (DEO) and phenylcyclohexylglycolic acid (inactive). These reactions occur during first-pass metabolism and systemic circulation .

Reaction TypeMetaboliteEnzyme InvolvedBioactivity
Oxidative N-dealkylationN-desethyloxybutynin (DEO)CYP3A4Active (M₃ receptor antagonist)
Ester hydrolysisPhenylcyclohexylglycolic acidEsterasesInactive

Key findings :

  • DEO exhibits 4–10× higher serum concentrations than the parent compound .
  • DEO contributes to side effects (e.g., dry mouth) due to high affinity for salivary gland muscarinic receptors .
  • Less than 0.1% of α-descyclohexyl-α-phenyl oxybutynin is excreted unchanged .

Synthetic Pathways

The compound is synthesized via condensation reactions involving intermediates derived from oxybutynin’s parent structure. Key steps include:

  • Base-Catalyzed Esterification :
    • Methyl phenylcyclohexylglycolate reacts with 4-diethylamino-2-butynyl acetate in n-heptane with sodium methoxide .
    • Conditions: 95–100°C, nitrogen atmosphere, followed by acidification to isolate the hydrochloride salt .
  • Isolation via pH Adjustment :
    • The free base is precipitated by adjusting pH to 8.0–11.0 using NaOH or KOH, followed by extraction with non-polar solvents (e.g., pentane) .

Reagents and Conditions :

StepReagents/ConditionsPurpose
CondensationSodium methoxide, n-heptane, 95–100°CEster bond formation
Acidification2N HClSalt formation
Base extractionNaOH (pH 8–11), pentaneIsolation of free base

Degradation and Stability

  • Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) can cleave the triple bond in the aliphatic chain, though specific pathways remain proprietary .
  • Hydrolysis : The ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding diphenylglycolic acid derivatives .

Stability Data :

ConditionObservationSource
Alkaline pH (8–11)Rapid ester hydrolysis
High temperatureDecomposition above 150°C

Stereochemical Considerations

  • The compound lacks chiral centers, simplifying its synthetic and metabolic pathways compared to oxybutynin .
  • Conformational changes during receptor binding (e.g., M₃ muscarinic) involve rotation of the aliphatic chain and phenyl rings .

科学研究应用

Pharmacological Properties

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin shares structural similarities with oxybutynin, which is known for its ability to inhibit muscarinic receptors in the bladder. This inhibition leads to relaxation of the bladder's smooth muscle, thereby reducing urinary urgency and frequency. The compound's chemical structure is represented as C22H25NO3, indicating its molecular complexity and potential for varied biological interactions .

Hyperhidrosis

Recent investigations suggest that oxybutynin and its derivatives can be beneficial in managing hyperhidrosis (excessive sweating). Case studies have documented successful outcomes in patients with methadone-induced hyperhidrosis, indicating potential off-label uses for this compound in this context .

Pediatric Applications

Oxybutynin has been used off-label for treating nocturnal enuresis (bedwetting) in children. Although this compound's specific role in pediatric urology remains to be fully elucidated, its pharmacological profile suggests it might be effective in similar scenarios .

Case Study: Management of Hyperhidrosis

A notable case involved a patient treated with oxybutynin for hyperhidrosis associated with opioid withdrawal. The patient experienced significant symptom relief, highlighting the compound's potential beyond its primary indications. Although direct studies on this compound are scarce, these findings suggest a promising avenue for further research.

Clinical Trials

While extensive clinical trials specifically targeting this compound are not yet available, ongoing studies on oxybutynin's efficacy provide a foundation for understanding its derivatives. Future research may focus on optimizing formulations that enhance therapeutic outcomes while minimizing side effects.

Comparative Efficacy Table

Compound Primary Use Efficacy Side Effects
OxybutyninOveractive BladderHighDry mouth, constipation
Alpha-Descyclohexyl-OxybutyninPotentially similarTBD (To Be Determined)TBD

相似化合物的比较

生物活性

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin is a chemical compound classified as an impurity of Oxybutynin, a well-known anticholinergic medication primarily used for treating overactive bladder. This article delves into its biological activity, providing a comprehensive analysis of its properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C22H25NO3
Molecular Weight 351.4388 g/mol
Stereochemistry Achiral
Optical Activity None
Charge Neutral

The compound is notable for its lack of defined stereocenters and optical activity, which may influence its biological interactions and pharmacokinetics .

This compound acts as an antimuscarinic agent, similar to its parent compound, Oxybutynin. It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased bladder contraction and increased bladder capacity. This mechanism is crucial for managing symptoms associated with overactive bladder conditions.

Inhibition of Cell Proliferation

Recent studies have indicated that this compound possesses significant biological activity in inhibiting the proliferation of bladder smooth muscle cells. This effect is particularly relevant in conditions such as bladder hypertrophy, where excessive cell growth can lead to complications.

Case Study: Bladder Smooth Muscle Cells

A study conducted on cultured bladder smooth muscle cells demonstrated that treatment with this compound resulted in:

  • Reduced cell proliferation : The compound inhibited DNA synthesis in these cells, suggesting a potential role in managing bladder muscle overgrowth.
  • Suppression of gene expression : It was observed that the compound downregulated genes associated with cell cycle progression and proliferation .

Safety and Toxicity

While this compound shows promise in therapeutic applications, understanding its safety profile is essential. Current data suggest that it exhibits low toxicity levels; however, comprehensive long-term studies are still needed to fully ascertain its safety in clinical settings.

Summary of Key Studies

  • In Vitro Studies : Investigations into the effects of this compound on cell cultures have highlighted its ability to inhibit growth factors involved in bladder smooth muscle proliferation.
  • Pharmacological Profiles : Comparative studies with other anticholinergics have shown that this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties.

Potential Applications

Given its biological activity, this compound could be explored for:

  • Adjunct therapy in overactive bladder treatment : Its ability to modulate smooth muscle cell behavior may enhance treatment efficacy.
  • Research into novel antimuscarinic agents : Further exploration could lead to the development of new drugs with improved safety profiles.

属性

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLNZUXAWIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164268
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-53-4
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。